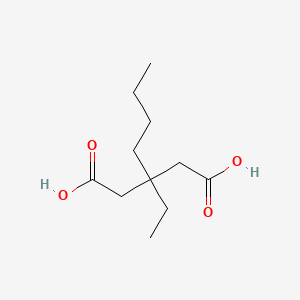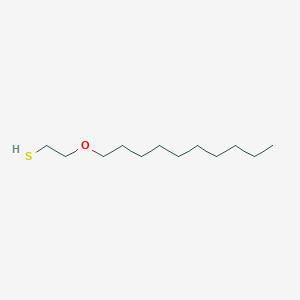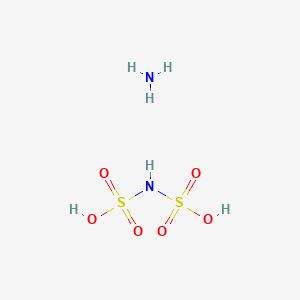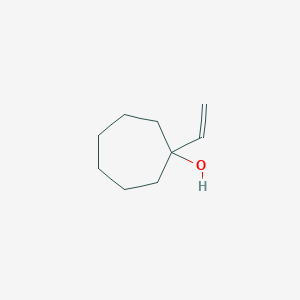![molecular formula C15H20O2 B14731736 4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane CAS No. 6413-49-6](/img/structure/B14731736.png)
4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6-Trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane: is an organic compound characterized by its unique structure, which includes a dioxane ring substituted with trimethyl and phenylethenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C) to facilitate the cyclization process.
Catalyst: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvent: Solvents like dichloromethane or toluene to dissolve the reactants and facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation or crystallization to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can participate in substitution reactions, where functional groups on the dioxane ring are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium, often under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether, typically at room temperature.
Substitution: Halogenation using chlorine gas or bromine in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
Chemistry: In organic chemistry, 4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: The compound’s potential biological activity is of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals or bioactive molecules.
Medicine: In medicinal research, derivatives of this compound are studied for their potential therapeutic effects. The compound’s ability to interact with specific enzymes or receptors makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to receptors on cell surfaces, triggering signaling cascades that result in physiological responses.
Comparación Con Compuestos Similares
4,4,6-Trimethyl-2-phenylamino-4H-1,3-thiazine: This compound shares a similar structural motif but includes a thiazine ring instead of a dioxane ring.
2,4,6-Trimethylphenol: Another compound with a trimethyl-substituted aromatic ring, but lacking the dioxane structure.
Uniqueness: 4,4,6-Trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane is unique due to its combination of a dioxane ring with trimethyl and phenylethenyl substituents. This structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Propiedades
Número CAS |
6413-49-6 |
|---|---|
Fórmula molecular |
C15H20O2 |
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
4,4,6-trimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane |
InChI |
InChI=1S/C15H20O2/c1-12-11-15(2,3)17-14(16-12)10-9-13-7-5-4-6-8-13/h4-10,12,14H,11H2,1-3H3/b10-9+ |
Clave InChI |
LPBKYTJEMIWKKD-MDZDMXLPSA-N |
SMILES isomérico |
CC1CC(OC(O1)/C=C/C2=CC=CC=C2)(C)C |
SMILES canónico |
CC1CC(OC(O1)C=CC2=CC=CC=C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)

![1-Chloro-4-[1-(4-chlorophenyl)-2-ethylbut-1-enyl]benzene](/img/structure/B14731674.png)


![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)



![Tricyclo[3.1.1.1(3,7)]octan-2-one](/img/structure/B14731713.png)


![6-[(3-Bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-5-imino-2-(4-methylphenyl)-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B14731743.png)
